molecular formula C28H22N2O4 B7982081 1,4-Dihydroxy-5,8-bis(3-methylanilino)anthracene-9,10-dione CAS No. 71839-01-5

1,4-Dihydroxy-5,8-bis(3-methylanilino)anthracene-9,10-dione

Cat. No. B7982081
CAS RN: 71839-01-5
M. Wt: 450.5 g/mol
InChI Key: OCZLACZXYUWXDJ-UHFFFAOYSA-N
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Description

“1,4-Dihydroxy-5,8-bis(3-methylanilino)anthracene-9,10-dione” is a chemical compound with the molecular formula C28H22N2O4 . It is also known as Solvent Green 28 .


Synthesis Analysis

The synthesis of a number of 1,4-bis(amino)anthracene-9,10-diones containing chlorine or sulfur which are related to the anti-cancer drugs Ametantrone and Mitoxantrone are reported . 1,4-Dichloro-2,3-dihydro-5,8-dihydroxyanthracene-9,10-dione reacts readily with a series of alkylamines to yield the corresponding 1,4-bis(alkylamino)-5,8-dichloroanthracene-9,10-dione after oxidation .


Molecular Structure Analysis

The molecular structure of “1,4-Dihydroxy-5,8-bis(3-methylanilino)anthracene-9,10-dione” can be found in various chemical databases . Theoretical calculations at the RHF 6-31G** level indicate that the introduction of either chlorine or the phenylsulfanyl group into the 5- and 8-positions of 1,4-bis(alkylamino)anthracene-9,10-diones results in a lowering of the LUMO energies .


Chemical Reactions Analysis

Most of the anthraquinone-based compounds inhibit cancer progression by targeting essential cellular proteins . They are used as a core chemical template to achieve structural modifications, resulting in the development of new anthraquinone-based compounds as promising anticancer agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,4-Dihydroxy-5,8-bis(3-methylanilino)anthracene-9,10-dione” include its molecular formula (C28H22N2O4), average mass (450.485 Da), and monoisotopic mass (450.157959 Da) .

Mechanism of Action

Anthraquinones are privileged chemical scaffolds that have been used for centuries in various therapeutic applications . The anthraquinone moiety forms the core of various anticancer agents . Mechanistically, most of the anthraquinone-based compounds inhibit cancer progression by targeting essential cellular proteins .

Future Directions

The emergence of drug-resistant cancers warrants the development of new anticancer agents . The research endeavors towards new anthraquinone-based compounds are increasing rapidly in recent years . This includes a systematic review of the recent literature on anthraquinone-based compounds in cell-based models and key target proteins involved in the viability of cancer cells .

properties

IUPAC Name

1,4-dihydroxy-5,8-bis(3-methylanilino)anthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N2O4/c1-15-5-3-7-17(13-15)29-19-9-10-20(30-18-8-4-6-16(2)14-18)24-23(19)27(33)25-21(31)11-12-22(32)26(25)28(24)34/h3-14,29-32H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZLACZXYUWXDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=C3C(=C(C=C2)NC4=CC=CC(=C4)C)C(=O)C5=C(C=CC(=C5C3=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30697886
Record name 1,4-Dihydroxy-5,8-bis(3-methylanilino)anthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

99258-95-4, 71839-01-5
Record name 1,4-Dihydroxy-5,8-bis[(3-methylphenyl)amino]-9,10-anthracenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99258-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dihydroxy-5,8-bis(3-methylanilino)anthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,10-Anthracenedione, 1,4-bis[(4-butylphenyl)amino]-5,8-dihydroxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.132.795
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(3-methylphenyl)amino]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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